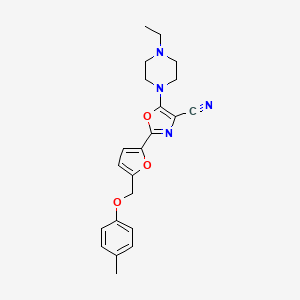

![molecular formula C23H18N4O4 B2862711 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903262-48-6](/img/structure/B2862711.png)

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

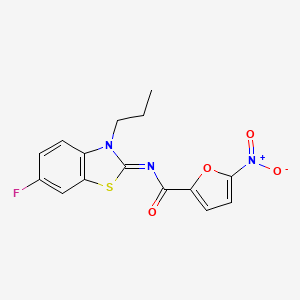

The compound “N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” belongs to the class of quinazolinones . Quinazolinones are a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds, showing a wide range of biological activities .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, and reduction are some of the reactions that quinazolinones can undergo .Scientific Research Applications

Synthesis of Quinazolinones

Quinazolinones are significant heterocyclic compounds with a wide range of biological activities. The research on the synthesis of quinazolinones often involves the use of N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide as an intermediate or starting material. For instance, the study by Romero et al. (2013) describes a one-pot synthesis method for 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, highlighting a streamlined approach to accessing this important class of compounds.

Catalytic Reactions

Catalytic methods play a crucial role in modern synthetic chemistry, offering efficient pathways to complex molecules. The compound of interest has been used in catalyzed reactions to form quinazolinone derivatives. For example, Wang et al. (2013) reported an iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitro-N-arylbenzamides and alcohols, showcasing an innovative approach to constructing these compounds without the need for external oxidants or reductants (Wang et al., 2013).

Antimicrobial Applications

Some derivatives of this compound have shown promising antimicrobial properties. Saravanan et al. (2015) synthesized a series of semicarbazide derivatives and evaluated their in vitro antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2015).

Material Science Applications

The compound's derivatives have also found applications in material science. Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, investigating their spectroscopic, electrochemical, thermal, and antimicrobial properties. This research opens avenues for the use of these complexes in various technological applications, including as materials with antimicrobial properties (Chai et al., 2017).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound 4-Oxo-4-phenyl-but-2-enoates inhibits MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway, through the formation of an adduct with coenzyme A (CoA) .

Biochemical Pathways

The compound is likely to affect the bacterial menaquinone (MK) biosynthesis pathway by inhibiting the enzyme MenB . Menaquinone, also known as vitamin K2, plays a crucial role in the electron transport chain of bacteria, which is essential for their energy production. By inhibiting MenB, the compound disrupts this energy production, leading to the death of the bacteria .

Result of Action

The result of the compound’s action would be the disruption of the bacterial menaquinone (MK) biosynthesis pathway, leading to the death of the bacteria . This could potentially make the compound effective against bacterial infections.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)23(26)29)10-11-20(14)25-22(28)16-6-5-7-18(13-16)27(30)31/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQENNTAMEVVHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

![Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862639.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate](/img/structure/B2862644.png)

![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)